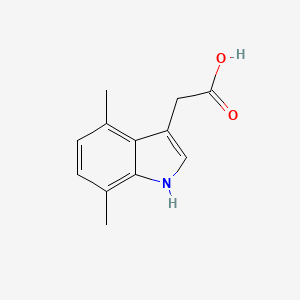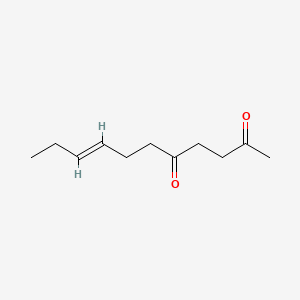![molecular formula C11H8Cl3N3S B14723453 4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine CAS No. 6307-38-6](/img/structure/B14723453.png)
4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is a chemical compound with the molecular formula C11H8Cl3N3S and a molecular weight of 320.6253 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro and dichlorobenzyl sulfanyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-chloro-6-mercaptopyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. For instance, it may inhibit protein kinases or other enzymes involved in cell signaling, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diphenylpyrimidin-2-amine Derivatives: These compounds share a similar pyrimidine core but have different substituents, leading to variations in their chemical and biological properties.
2,4-Dichlorobenzyl Alcohol: This compound has a similar dichlorobenzyl group but lacks the pyrimidine ring, resulting in different applications and mechanisms of action.
Uniqueness
4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
6307-38-6 |
|---|---|
Formule moléculaire |
C11H8Cl3N3S |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
4-chloro-6-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8Cl3N3S/c12-7-2-1-6(8(13)3-7)5-18-10-4-9(14)16-11(15)17-10/h1-4H,5H2,(H2,15,16,17) |
Clé InChI |
LQHLTTKDALJKPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=NC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


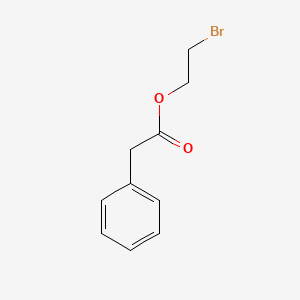

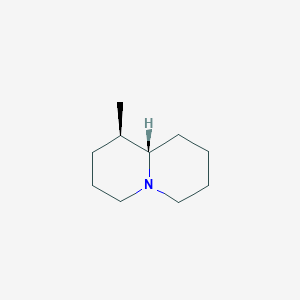

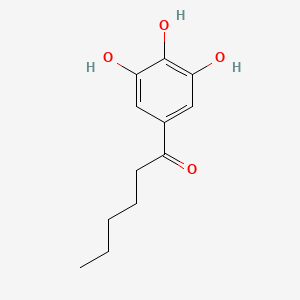
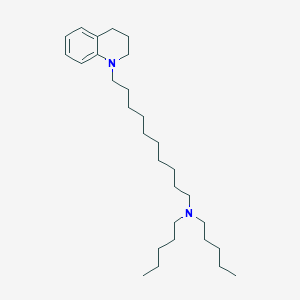

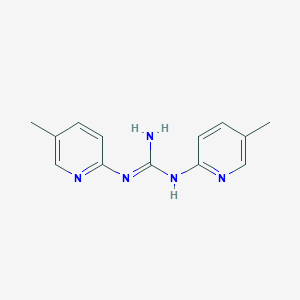


![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
